2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

AXL kinase pathway Gallium-resistant lung cancer Antiproliferative activity

2-(Naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, designated compound 7919469, is a synthetic small molecule combining naphthalene and tetrazole moieties within an acetamide scaffold. It emerged as a lead compound from a virtual screening campaign targeting the AXL kinase homology model, with demonstrated anti-proliferative effects against gallium-resistant A549 human lung adenocarcinoma cells.

Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
Cat. No. B11332201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC19H15N5O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C19H15N5O/c25-19(12-15-6-3-5-14-4-1-2-7-18(14)15)21-16-8-10-17(11-9-16)24-13-20-22-23-24/h1-11,13H,12H2,(H,21,25)
InChIKeyWGVALOBPXPRILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: A Targeted Antiproliferative Agent for Gallium-Resistant Lung Cancer Models


2-(Naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, designated compound 7919469, is a synthetic small molecule combining naphthalene and tetrazole moieties within an acetamide scaffold [1]. It emerged as a lead compound from a virtual screening campaign targeting the AXL kinase homology model, with demonstrated anti-proliferative effects against gallium-resistant A549 human lung adenocarcinoma cells [2]. Unlike generic screening library compounds, its development was tied to a specific resistance-overcoming mechanism, making its procurement relevant for focused oncology research rather than broad-scope hit discovery.

Why Analogs Cannot Simply Replace 2-(Naphthalen-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide in Gallium-Resistance Studies


Generic substitution within the tetrazole-acetamide class fails because the anti-proliferative potency of these compounds against gallium-resistant lung cancer cells is dictated by subtle scaffold variations [1]. The target compound, 7919469, exhibits a specific fold shift in potency relative to the clinical baseline gallium acetylacetonate (GaAcAc), a value that diverges substantially from that of its closest structural analog, 5476423, when tested in the same paired gallium-sensitive (S) and gallium-resistant (R) A549 model [1]. Interchangeability would therefore jeopardize the resistance-overcoming phenotype the compound was selected for, invalidating SAR models and compromising experimental reproducibility in AXL-pathway-focused oncology research.

Quantitative Differentiation: Head-to-Head Anti-Proliferative Potency of 7919469 Against Gallium-Resistant Lung Cancer Cells


Differential Anti-Proliferative Fold Potency Against Gallium-Resistant A549 Cells Compared to Lead Analog 5476423

Compound 7919469 demonstrates a 13-fold increase in anti-proliferative potency relative to gallium acetylacetonate (GaAcAc) against gallium-resistant A549 cells. In contrast, the closely related lead compound 5476423 exhibits an 80-fold increase in potency under identical conditions [1]. This six-fold divergence in fold-potency between two co-identified lead compounds highlights a critical selectivity window: 5476423 is substantially more potent against this resistant phenotype, while 7919469 provides a distinct, more moderate activity profile that may be preferable for combination regimens or resistance mechanism decoupling studies [1].

AXL kinase pathway Gallium-resistant lung cancer Antiproliferative activity

Combination Efficacy with GaAcAc: Differential Chemosensitization Capacity

When combined with gallium acetylacetonate (GaAcAc), the efficacy of GaAcAc against gallium-resistant A549 cells is increased 1.2-fold by 7919469, compared to a 2-fold increase by 5476423 [1]. This quantitative difference in chemosensitization capacity directly informs the selection of a re-sensitizing agent for gallium-based anticancer regimens.

Chemosensitization Combination therapy Gallium acetylacetonate

AXL Protein Suppression in Gallium-Resistant Cells: A Shared Mechanism with Distinct Potency Implications

Gallium-resistant A549 cells exhibit elevated AXL protein expression compared to gallium-sensitive cells. Treatment with 7919469 significantly suppresses this elevated AXL expression [1]. While the same effect is observed with 5476423, the quantitative magnitude of suppression was not disclosed in the available abstract data. This mechanistic commonality confirms target engagement but the differential potency data (Evidence Items 1 and 2) remains the primary quantitative discriminator between the two compounds.

AXL kinase Protein expression suppression Resistance reversal

Recommended Application Scenarios for 2-(Naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide in Oncology Research


AXL-Pathway Dependent Gallium-Resistance Mechanism Decoupling

Researchers investigating the molecular basis of gallium resistance in A549 lung adenocarcinoma models can employ 7919469 as a moderate-potency probe. Its 13-fold enhanced potency over GaAcAc (vs. the 80-fold enhancement of 5476423) provides a less aggressive intervention that may better reveal stepwise AXL signaling changes without saturating downstream effects [1].

Combination Therapy Screening with Mild Chemosensitization Requirements

For screens aiming to identify compounds that subtly re-sensitize gallium-resistant cancer cells without driving maximal chemosensitization, 7919469's 1.2-fold enhancement of GaAcAc efficacy offers a distinct window. This contrasts with the 2-fold enhancement of 5476423, allowing researchers to titrate re-sensitization levels for dose-response combination modeling [1].

Structure-Activity Relationship (SAR) Studies on Tetrazole-Naphthalene Acetamides

Procurement of 7919469 alongside 5476423 enables direct comparative SAR exploration around the tetrazole-acetamide scaffold. The 6.2-fold difference in anti-proliferative fold-potency between these two leads, despite both targeting AXL, provides a defined activity gradient for medicinal chemistry optimization of resistance-overcoming substituents [1].

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.